molecular formula C20H18ClN3O3S2 B2535741 N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-52-4

N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2535741
CAS RN: 942000-52-4
M. Wt: 447.95
InChI Key: IVGIXOGMDDZCTK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : A study on rhodanine-3-acetic acid derivatives showed that these compounds, structurally related to the queried compound, have potential antimicrobial properties against a range of bacteria, mycobacteria, and fungi. One specific derivative demonstrated high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
  • Antitumor Activity : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against various cancer cell lines, leveraging a benzothiazole structure for pharmacophoric interaction (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : The synthesis of complex acetamide derivatives, including methods that might be applicable to the queried compound, has been described. These approaches often involve multi-step reactions and aim to introduce specific functional groups for targeted biological activities (Sápi et al., 1997).
  • Structural Analysis : Studies have focused on the crystal structures of related compounds, providing insights into their molecular conformations and potential reactivity. Such structural analyses are crucial for understanding the interactions of these compounds with biological targets (Boechat et al., 2011).

Herbicide Activity

  • The chloroacetamide class of herbicides, including compounds structurally related to the queried compound, has been studied for their action mechanism and metabolism in various organisms. These herbicides are used to control a wide range of weeds in agricultural settings, and their metabolic pathways have implications for both efficacy and environmental impact (Coleman et al., 2000).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-27-17-8-6-15(7-9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGIXOGMDDZCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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